n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine

Catalog No.
S14006816
CAS No.
M.F
C13H27NO
M. Wt
213.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methyl...

Product Name

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine

IUPAC Name

N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-2-amine

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

InChI

InChI=1S/C13H27NO/c1-12(2,3)14-11-13(9-10-15-4)7-5-6-8-13/h14H,5-11H2,1-4H3

InChI Key

UHOHJIYWECGQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1(CCCC1)CCOC

N-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine is an organic compound characterized by the molecular formula C12_{12}H25_{25}NO and a molecular weight of 199.33 g/mol. This compound features a cyclopentyl group linked to a methoxyethyl substituent, which contributes to its unique chemical properties. The structure includes a branched amine functionality, making it relevant in various synthetic and biological contexts.

The primary reaction involving N-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine includes nucleophilic substitution, particularly when synthesized from cyclopentylmethylamine and 2-methoxyethyl chloride. Under basic conditions, typically using sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene, this reaction facilitates the formation of the amine through nucleophilic attack on the alkyl halide.

While specific biological activity data for N-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine is limited, compounds of similar structure often interact with various biological targets, including receptors and enzymes. The presence of the methoxyethyl group enhances solubility and may influence pharmacokinetic properties such as absorption and distribution, which are critical for therapeutic applications.

The synthesis typically involves:

  • Starting Materials: Cyclopentylmethylamine and 2-methoxyethyl chloride.
  • Reaction Conditions: Conducted in an organic solvent (e.g., dichloromethane or toluene) with a base (e.g., sodium hydroxide).
  • Mechanism: Nucleophilic substitution where the amine attacks the electrophilic carbon in the alkyl halide.
  • Purification: The product is purified via distillation or recrystallization to achieve high purity.

In industrial settings, continuous flow reactors may be utilized to optimize mixing and heat transfer, enhancing yield and purity through controlled reaction conditions.

N-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in further chemical transformations that are valuable in drug development and material science.

Interaction studies typically focus on how this compound binds to specific biological targets. The presence of the methoxyethyl group allows for hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity. Although detailed interaction studies specifically for this compound are scarce, similar compounds have shown significant interactions with neurotransmitter receptors and other biomolecules.

Several compounds share structural similarities with N-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine:

  • N-((1-(2-Hydroxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine
    • Hydroxy group instead of methoxy enhances polarity.
  • N-((1-(2-Ethoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine
    • Ethoxy group may alter solubility and reactivity compared to methoxy.
  • N-((1-(2-Methylthioethyl)cyclopentyl)methyl)-2-methylpropan-2-amine
    • Methylthio group introduces sulfur, potentially affecting biological activity.

Uniqueness

The distinct presence of the methoxyethyl group in N-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine imparts unique chemical properties such as increased solubility in organic solvents and enhanced reactivity compared to its analogs. These differences can lead to variations in their applications and effectiveness in biological systems.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.209264485 g/mol

Monoisotopic Mass

213.209264485 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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